Basicity Shift: pKₐH Reduction of ~7 Units vs. Pyrrolidine Drives Membrane Permeability and Off-Target Profile
The conjugate acid pKₐH of 2-(trifluoromethyl)pyrrolidine was measured photometrically in acetonitrile as 12.6 [1]. In contrast, the parent pyrrolidine has a pKₐH of 19.56 in the same solvent, and most pyrrolidines in the study fall in the range 16–20 [2]. The electron-withdrawing –CF₃ group at the 2-position therefore reduces basicity by approximately 7 orders of magnitude, a degree of amine attenuation that cannot be achieved with methyl or unsubstituted analogs.
| Evidence Dimension | Conjugate acid pKₐH (basicity) in acetonitrile |
|---|---|
| Target Compound Data | pKₐH = 12.6 |
| Comparator Or Baseline | Pyrrolidine: pKₐH = 19.56; typical pyrrolidine range: 16–20 |
| Quantified Difference | ΔpKₐH ≈ 6.96 units (≈7 orders of magnitude in basicity) |
| Conditions | Photometric titration in acetonitrile using CH acids as indicators, 20 °C |
Why This Matters
This degree of basicity reduction eliminates the protonation penalty on passive membrane permeability that limits unsubstituted pyrrolidines, while preserving sufficient nucleophilicity for target engagement.
- [1] An F, Maji B, Mayr H, Ofial AR. Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. J. Am. Chem. Soc. 2020, 142, 1526–1547. DOI: 10.1021/jacs.9b11877 View Source
- [2] Wikiwand – Pyrrolidine: Acidity (pKₐ of conjugate acid in acetonitrile = 19.56). Data sourced from J. Am. Chem. Soc. Acc. 2026. View Source
